beta-Muricholic acid

Overview

Description

Beta-Muricholic acid (BMA) is a naturally occurring bile acid found in humans and other mammals. It is a product of the catabolism of cholesterol and is one of the primary components of bile. BMA has been studied for its potential therapeutic effects in various diseases and conditions, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Choleresis and Cholestasis Prevention : Beta-muricholic acid and its taurine-conjugated form can support choleresis (bile flow) and prevent cholestasis (bile flow obstruction) in rat livers treated with colchicine (Katagiri et al., 1992).

Synthesis and Metabolism Study : The synthesis of Delta(22)-beta-muricholic acid and its conjugates provides a means to study its metabolism by bacterial and hepatic enzymes (Kakiyama et al., 2004).

Gallstone Prevention and Dissolution : It is more effective than ursodeoxycholic acid in preventing and dissolving cholesterol gallstones in mice (Wang & Tazuma, 2002).

Radioimmunoassay Development : A developed radioimmunoassay for this compound offers reliable bile acid analysis, demonstrating good reproducibility and correlation with gas-liquid chromatography (Hashimoto et al., 1990).

Solubility and Cholesterol Dissolution : this compound has low solubility and poor cholesterol-dissolving properties, which might affect the dissolution of cholesterol gallstones in humans (Montet et al., 1987).

Metabolism in Animals : Its metabolism in hamsters and prairie dogs involves rapid liver extraction and bile secretion, but with slower biliary recovery in prairie dogs (Miki et al., 1993).

Hepatocellular Apoptosis Prevention : Tauro-beta-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving mitochondrial membrane potential (Denk et al., 2012).

Human Liver Metabolism : In humans, its metabolism involves glyco- and tauro-beta-muricholic acid in bile, complex urinary metabolites, and few metabolites in feces (Sacquet et al., 1985).

By-Products in Analysis : During the analysis of this compound in biological samples, by-products like methyl ester triacetate are formed (Janssen et al., 1989).

Effect on Diabetic Rats : In insulin-treated diabetic rats, there's reduced formation of this compound from chenodeoxycholic acid, indicating altered bile acid metabolism in diabetes (Ogura & Ayaki, 1987).

Mechanism of Action

Target of Action

Beta-Muricholic acid (β-MCA) is a natural murine-specific bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a key role in bile acid metabolism . FXR regulates the synthesis, transport, and storage of bile acids, which are critical for digestion and absorption of dietary fats .

Mode of Action

This compound acts as an FXR antagonist . By binding to FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acid metabolism . This interaction with FXR leads to changes in the synthesis and transport of bile acids, impacting overall lipid metabolism .

Biochemical Pathways

This compound is involved in the bile acid synthesis pathway . It is produced in the liver through the action of the enzyme cytochrome P450 Cyp2c70, which catalyzes the 6-hydroxylation reactions forming muricholates . The production of β-MCA is part of the alternative pathway of bile acid synthesis, which is predominantly active in rodents . This pathway is crucial for the regulation of lipid metabolism and energy expenditure .

Pharmacokinetics

The pharmacokinetics of this compound, like other bile acids, involves its synthesis in the liver, secretion into the bile, and circulation within the enterohepatic system . It is efficiently reabsorbed from the intestine, mainly through active transport . The gut microbiota also plays a significant role in modifying these compounds, increasing their diversity and biological function .

Result of Action

This compound has several effects at the molecular and cellular levels. It serves as a biliary cholesterol-desaturating agent and aids in the dissolution of cholesterol gallstones . It has also been shown to reduce the absorption of cholesterol . Furthermore, it has potential for the research of nonalcoholic fatty liver disease (NAFLD), as it has been found to inhibit lipid accumulation .

Action Environment

The action of this compound is influenced by various environmental factors, particularly the gut microbiota . The gut microbiota can modify bile acids, including β-MCA, thereby influencing their diversity and biological function . Changes in the gut microbiota composition can therefore impact the action, efficacy, and stability of β-MCA .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .

Biochemical Analysis

Biochemical Properties

Beta-Muricholic acid is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cholesterol 7 alpha-hydroxylase, which is involved in the synthesis of bile acids from cholesterol. This compound also interacts with farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5), which play roles in regulating glucose, lipid, and energy metabolism . These interactions help maintain the homeostasis of bile acids and influence metabolic processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of pluripotency, stemness, and inflammatory genes in primary mouse hepatocytes and tumor-initiating stem-like cells . It also impacts gut transit in mouse models, indicating its role in gastrointestinal physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to FXR and TGR5, leading to the activation of these receptors and subsequent regulation of metabolic pathways . It also inhibits certain enzymes involved in cholesterol metabolism, thereby reducing cholesterol levels and preventing the formation of gallstones . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and maintain metabolic homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cholesterol metabolism and bile acid homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and metabolism of bile acids. It interacts with enzymes such as cholesterol 7 alpha-hydroxylase and CYP27A1, which are crucial for bile acid synthesis . This compound also affects metabolic flux and metabolite levels by regulating the activity of FXR and TGR5 . These interactions help maintain the balance of bile acids and influence overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with bile salt export pump (BSEP) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells are influenced by these transporters, affecting its bioavailability and efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the liver and intestines, where it exerts its effects on bile acid metabolism and gastrointestinal physiology . Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper localization and function within the cell.

properties

IUPAC Name |

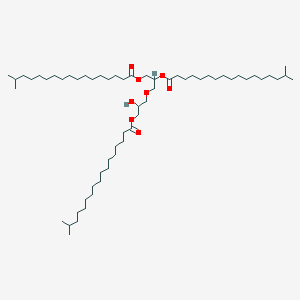

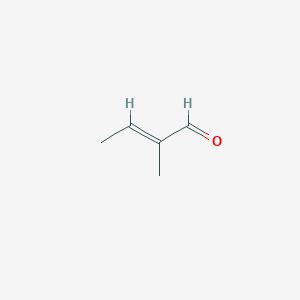

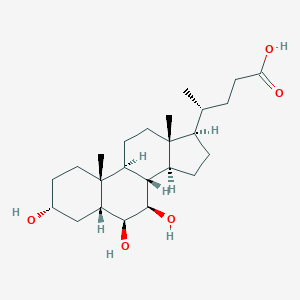

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-CRKPLTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2393-59-1 | |

| Record name | β-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.